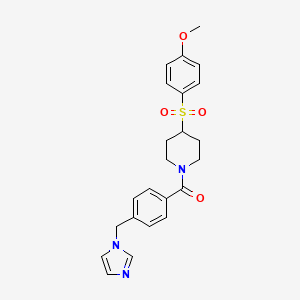

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a structurally complex molecule featuring a piperidine ring sulfonylated at the 4-position with a 4-methoxyphenyl group, linked to a phenyl-imidazole moiety via a methylene bridge.

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-30-20-6-8-21(9-7-20)31(28,29)22-10-13-26(14-11-22)23(27)19-4-2-18(3-5-19)16-25-15-12-24-17-25/h2-9,12,15,17,22H,10-11,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLQPQCHLVMQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the solubility of imidazole in water and other polar solvents may influence its action in different environments.

Biochemical Analysis

Biochemical Properties

It is known that imidazole-containing compounds can interact with various enzymes and proteins.

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone , often referred to as a derivative of imidazole and piperidine, exhibits significant biological activities that are of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features an imidazole ring and a piperidine moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a piperidine derivative containing a sulfonyl group.

Synthesis Route

- Starting Materials : 4-bromobenzaldehyde, imidazole, 4-methoxyphenyl sulfonamide.

- Method : The reaction is conducted in an aprotic solvent with potassium carbonate as a base and a copper(I) catalyst to yield the desired product in high purity.

Anticancer Properties

Research indicates that compounds with similar structures to the target molecule have shown promising anticancer activity. For instance, derivatives of imidazole have been reported to induce apoptosis in cancer cell lines such as MCF cells, with IC50 values around 25.72 ± 3.95 μM . Additionally, studies on related compounds suggest that they suppress tumor growth in vivo, highlighting their potential as anticancer agents .

Antimicrobial Activity

The imidazole and piperidine components contribute to significant antimicrobial properties. For example:

- Compounds similar to the target structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 40 μg/mL to 500 μg/mL .

- The compound exhibits antifungal activity as well, particularly against M. tuberculosis, with notable efficacy at concentrations as low as 0.625 μg/mL .

Enzyme Inhibition

The compound's sulfonamide moiety is linked to enzyme inhibition properties:

- It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, showing competitive inhibition with IC50 values significantly lower than that of standard drugs used for comparison .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- The presence of the imidazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.

- The piperidine ring contributes to increased lipophilicity and membrane permeability, facilitating better bioavailability.

4. Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Anticancer Activity : A study demonstrated that imidazole derivatives significantly reduced tumor size in mouse models when administered at specific dosages over a set period .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Imidazole Derivative A | 25.72 ± 3.95 | Anticancer |

| Piperidine Sulfonamide B | 40 | Antimicrobial |

Scientific Research Applications

Structural Characteristics

This compound features:

- An imidazole ring , known for its biological activity.

- A piperidine moiety , which enhances the compound's pharmacological properties.

- Aromatic groups that contribute to its reactivity and solubility.

These structural elements suggest that the compound may interact with various biological targets, making it of interest for therapeutic applications.

Biological Activities

The biological activities of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone are linked to its structural features. Notable activities include:

Antifungal Properties

Research indicates that imidazole-containing compounds exhibit antifungal activity against pathogens such as Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. The synthesized derivatives have shown promise in antifungal assays, suggesting potential therapeutic applications in treating fungal infections.

Antioxidant Activity

Compounds derived from this structure have been evaluated for their antioxidant properties using various assays, including DPPH and FRAP tests. These studies demonstrate the ability of certain derivatives to scavenge free radicals, indicating their potential role in disease prevention and health maintenance .

Antileishmanial Activity

Some derivatives have also been tested for their efficacy against leishmaniasis, showcasing broad-spectrum biological activity that could lead to new treatments for parasitic infections .

Applications in Medicinal Chemistry

The multifunctional nature of this compound allows it to serve as a scaffold for the development of novel therapeutic agents. Its applications extend across several areas:

- Anticancer agents : The imidazole and piperidine functionalities are often found in compounds with anticancer properties.

- Antiviral agents : The structural motifs present may inhibit viral replication, making it a candidate for antiviral drug development.

- Agricultural chemicals : Similar compounds have been utilized as fungicides and herbicides, suggesting potential agricultural applications .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

- Antifungal Activity Study : A derivative was synthesized and tested against Aspergillus species, showing significant antifungal effects compared to standard treatments.

- Antioxidant Evaluation : Derivatives were assessed for their ability to reduce oxidative stress markers in vitro, demonstrating substantial antioxidant capacity.

- Synthesis and Screening : A library of piperidine derivatives was created, leading to the identification of compounds with enhanced activity against HIV .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves sequential functionalization of core scaffolds. Key steps include sulfonylation, coupling reactions, and imidazole introduction.

-

Step 1 : The piperidine ring is sulfonylated using 4-methoxyphenylsulfonyl chloride under basic conditions to form the sulfonamide intermediate .

-

Step 2 : The sulfonylated piperidine is coupled to a benzophenone derivative via Mitsunobu reaction, utilizing diisopropyl azodicarboxylate (DIAD) to form ether linkages .

-

Step 3 : The imidazole moiety is introduced via nucleophilic substitution or Mannich reaction, leveraging the reactivity of formaldehyde derivatives .

Sulfonyl Group

-

Hydrolysis : The sulfonamide bond is stable under physiological conditions but may hydrolyze under strong acidic/basic conditions to yield sulfonic acid and piperidine derivatives .

-

Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SN<sub>2</sub> reactions, enabling further derivatization .

Imidazole Ring

-

Coordination Chemistry : The imidazole nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) .

-

Electrophilic Substitution : Reactions at the C2 position of imidazole are favored due to aromatic ring activation .

Methoxy Group

-

Demethylation : The methoxy group on the phenyl ring can undergo demethylation with reagents like BBr<sub>3</sub> to form a phenolic derivative .

Catalytic and Biological Interactions

-

Enzyme Inhibition : The sulfonyl-piperidine moiety mimics transition states in enzymatic reactions, showing potential as a protease or kinase inhibitor .

-

Antioxidant Activity : Imidazole derivatives exhibit radical scavenging properties, as demonstrated in DPPH and FRAP assays .

Comparative Reactivity with Analogues

Analytical Characterization

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Key Comparative Insights

- The 4-methoxyphenyl group may confer improved membrane permeability over bulkier substituents (e.g., chlorophenyl-phenylmethyl in ), though this could reduce hydrophobic interactions critical for antimicrobial activity .

- Activity Trends: Imidazole-containing piperazine derivatives (e.g., ) show broad-spectrum antimicrobial efficacy, with MIC values comparable to clinical standards like fluconazole. Cytotoxicity in analogs correlates with benzoimidazole incorporation (e.g., ). The target compound’s simpler imidazole ring may reduce off-target toxicity but also diminish anticancer activity.

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step functionalization of piperidine (e.g., sulfonylation) and imidazole coupling, akin to methods described for related structures in . However, its lack of pyridine or triazole substituents (as in ) simplifies synthesis relative to more complex analogs.

Q & A

Q. What are the common synthetic routes for (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core piperidine sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

Imidazole coupling : Introduce the imidazole-methylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using (4-(bromomethyl)phenyl)imidazole precursors .

Final ketone formation : Use Friedel-Crafts acylation or carbonylative coupling to attach the phenylmethanone moiety .

Key considerations : Optimize reaction temperatures (often 60–100°C), solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural validation employs:

- NMR spectroscopy : - and -NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl and imidazole peaks at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ or [M+Na]+ peaks) .

- X-ray crystallography : For absolute configuration determination, though limited by crystal growth challenges .

- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .

Advanced Research Questions

Q. How can researchers validate the biological target of this compound?

- Methodological Answer : Target identification involves:

Receptor binding assays : Screen against receptor libraries (e.g., GPCRs, kinases) using radiolabeled ligands or fluorescence polarization .

Cellular activity profiling : Test dose-dependent inhibition in cell lines (e.g., cytokine release for immune targets) and compare to known inhibitors .

Gene knockout/RNAi : Assess loss of compound efficacy in target-deficient cells .

Example : Sphingosine 1-phosphate lyase (S1PL) inhibitors were validated via lymphocyte reduction in rodent models and clinical trials .

Q. How should contradictory data in pharmacological studies be resolved?

- Methodological Answer : Address discrepancies via:

Dose-response reevaluation : Confirm activity across multiple concentrations to rule out off-target effects .

Metabolic stability assays : Use liver microsomes or hepatocytes to assess compound degradation, which may explain variable in vivo results .

Structural-activity relationship (SAR) : Modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate pharmacophores responsible for activity .

Case study : Adjusting piperidine substituents in similar compounds improved selectivity for cannabinoid receptors .

Q. What computational methods are used to predict binding modes and optimize derivatives?

- Methodological Answer : Computational strategies include:

Molecular docking : Screen against target crystal structures (e.g., tubulin colchicine site) using AutoDock or Schrödinger .

Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability (e.g., RMSD < 2 Å for viable candidates) .

QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with activity data to guide synthesis .

Validation : Cross-check computational predictions with experimental IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.